

# MIV-6R: A Chemical Probe for Unraveling Chromatin Remodeling Pathways

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

MIV-6R is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of gene expression programs that lead to the development and progression of certain types of acute leukemia. As a chemical probe, MIV-6R provides a powerful tool to dissect the molecular mechanisms of chromatin remodeling and to explore potential therapeutic strategies for MLL-rearranged leukemias. This guide details the technical aspects of MIV-6R, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying chromatin remodeling.

**MIV-6** is a racemic mixture, with **MIV-6**R being the more active R-enantiomer.[1] This guide will focus on the properties and applications of the **MIV-6**R enantiomer.

### **Mechanism of Action**

**MIV-6**R functions by competitively binding to the MLL binding pocket of Menin, thereby disrupting the Menin-MLL interaction.[1] This PPI is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes. The MLL complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.



By inhibiting the Menin-MLL interaction, **MIV-6**R prevents the localization of the MLL complex at these key gene loci. This leads to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression. The ultimate cellular effects of **MIV-6**R in MLL-rearranged leukemia cells are the inhibition of cell proliferation and the induction of hematopoietic differentiation.[1][2]

## **Quantitative Data**

The following table summarizes the key quantitative parameters that define the in vitro activity of MIV-6R.

Parameter	Value	Assay Type	Reference
IC50	56 nM	Biochemical Assay	[1][2][3]
Kd	85 nM	Isothermal Titration Calorimetry (ITC)	[2]
Recommended Cellular Concentration	Up to 10 μM	Cell-based Assays	N/A

## **Experimental Protocols**

Detailed methodologies for key experiments utilizing MIV-6R are provided below.

# Biochemical Assay: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity (Kd) between **MIV-6**R and the Menin protein.

#### Materials:

- Purified recombinant human Menin protein
- MIV-6R
- ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP)



Isothermal titration calorimeter

#### Procedure:

- Prepare a 20 μM solution of Menin in ITC buffer.
- Prepare a 200 μM solution of MIV-6R in the same ITC buffer.
- Degas both solutions for 10-15 minutes prior to use.
- Load the Menin solution into the sample cell of the calorimeter.
- Load the MIV-6R solution into the injection syringe.
- Set the experiment temperature to 25°C.
- Perform an initial injection of 0.5  $\mu$ L, followed by 19 injections of 2  $\mu$ L at 180-second intervals.
- Analyze the resulting data by fitting to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

### **Cellular Assay: Cell Proliferation (MTT Assay)**

This protocol describes the assessment of **MIV-6**R's effect on the proliferation of MLL-rearranged leukemia cells (e.g., MV4-11).

### Materials:

- MV4-11 cells (or other suitable MLL-rearranged cell line)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- MIV-6R stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization buffer (e.g., 20% SDS in 50% DMF)
- 96-well microplates

#### Procedure:

- Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100  $\mu L$  of culture medium.
- Prepare serial dilutions of **MIV-6**R in culture medium and add to the wells to achieve final concentrations ranging from 1 nM to 10 μM. Include a DMSO vehicle control.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours.
- Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[4]

# Cellular Assay: Hematopoietic Differentiation (Flow Cytometry)

This protocol outlines the evaluation of **MIV-6**R's ability to induce differentiation in MLL-rearranged leukemia cells, as measured by the expression of the myeloid differentiation marker CD11b.

### Materials:

- MV4-11 cells
- Culture medium
- MIV-6R stock solution



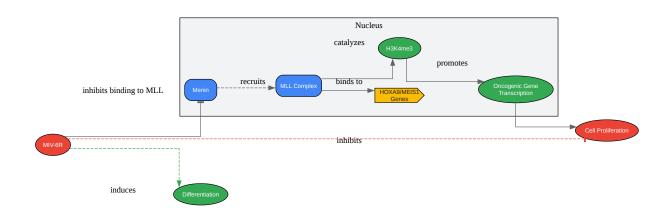
- APC-conjugated anti-human CD11b antibody
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

### Procedure:

- Treat MV4-11 cells with MIV-6R at a final concentration of 1 μM (or a range of concentrations) for 5 days. Include a DMSO vehicle control.
- Harvest the cells and wash them with PBS.
- Resuspend the cells in flow cytometry staining buffer.
- Add the APC-conjugated anti-human CD11b antibody and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with staining buffer.
- Resuspend the cells in staining buffer and analyze them using a flow cytometer to quantify the percentage of CD11b-positive cells.

# Visualizations Signaling Pathway



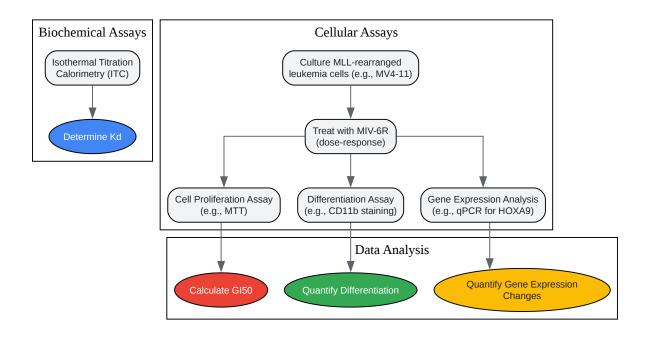


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Caption: **MIV-6**R inhibits the Menin-MLL interaction, disrupting chromatin remodeling and oncogenic transcription.

## **Experimental Workflow**



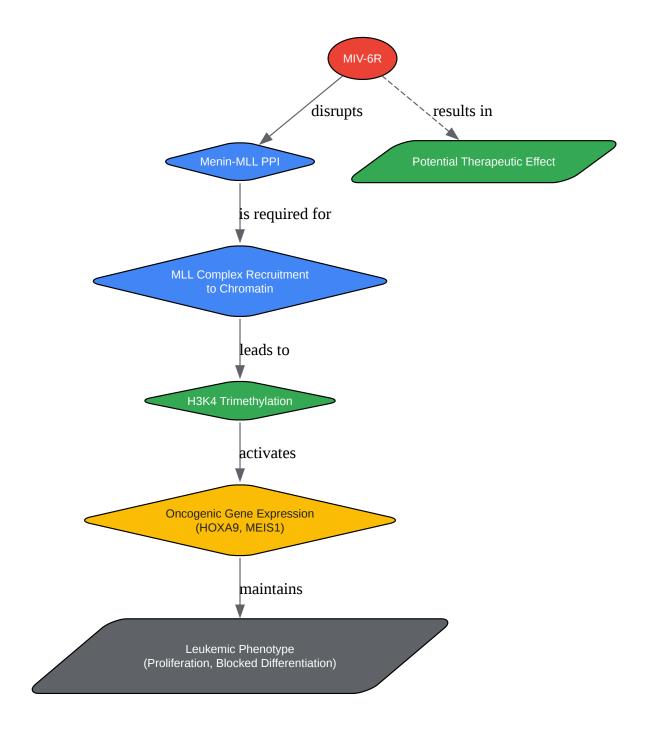


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Caption: A typical experimental workflow for characterizing the activity of MIV-6R.

## **Logical Relationship**





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